15(S)-Hpepe

描述

15(S)-HpEPE is a monohydroperoxy polyunsaturated fatty acid produced by the action of 15-lipoxygenase on eicosapentaenoic acid. Although the biological activities of this compound have not been well characterized, it is expected to behave similarly to 15(S)-HpETE (Catalog No. 44720).

生物活性

15(S)-Hydroxyeicosapentaenoic acid (15(S)-Hpepe), also known as 15-hydroperoxyeicosapentaenoic acid (this compound), is a biologically active eicosanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). This compound plays a significant role in various biological processes, particularly in inflammation and resolution. Understanding its biological activity is crucial for exploring its therapeutic potential in inflammatory diseases.

Chemical Structure and Formation

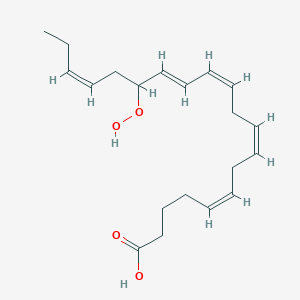

This compound is formed through the lipoxygenase-mediated oxidation of EPA. The initial product, this compound, is rapidly reduced to this compound, which can further be metabolized into various bioactive lipids, including lipoxins and resolvins. The structure of this compound can be represented as follows:

The biological activity of this compound primarily revolves around its anti-inflammatory properties. Several mechanisms have been identified:

- Inhibition of Pro-inflammatory Mediators : this compound inhibits the formation of leukotrienes and pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation .

- Promotion of Resolution Pathways : It enhances the production of specialized pro-resolving mediators (SPMs), including lipoxin A, which are crucial for resolving inflammation .

- Cellular Signaling : this compound acts as an autocrine and paracrine signaling molecule, influencing various cell types involved in inflammatory responses, including platelets and leukocytes .

Biological Activities and Effects

The following table summarizes key findings regarding the biological activities of this compound:

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various models of inflammation:

- Zymosan-Induced Peritonitis Model : In murine models, administration of this compound significantly reduced plasma leakage and leukocyte infiltration during the inflammatory response . This indicates its potential for managing acute inflammatory conditions.

- Aspirin-Triggered Lipoxin Formation : In patients taking aspirin, the presence of this compound was associated with enhanced lipoxin production, suggesting a role in modulating aspirin's anti-inflammatory effects .

科学研究应用

Anti-Inflammatory Effects

15(S)-Hpepe exhibits significant anti-inflammatory properties, making it a candidate for therapeutic interventions in various inflammatory conditions.

Case Studies and Findings

- A study demonstrated that this compound-lysoPC (a derivative) significantly inhibited plasma leakage and leukocyte infiltration in zymosan A-induced inflammation models, indicating its potential in managing acute inflammatory responses .

Cancer Research

The role of this compound in cancer biology is an area of active investigation.

Tumor Suppression

- Regulation of NF-κB Pathway : this compound has been implicated in modulating the NF-κB signaling pathway, which is often activated in cancer cells. It enhances IκBα degradation leading to increased NF-κB activity, potentially influencing tumor growth and survival .

- Negative Cell Cycle Regulation : The metabolite is also noted for its functions as a negative regulator of the cell cycle, suggesting a tumor suppressive role .

Clinical Observations

- Elevated levels of 15-lipoxygenase products, including this compound, have been observed in various cancers, hinting at their involvement in cancer progression and metastasis .

Cardiovascular Health

The cardiovascular implications of this compound are noteworthy due to its effects on platelet function and vascular inflammation.

Platelet Reactivity Inhibition

- Studies have shown that this compound can inhibit platelet aggregation, which is crucial for preventing thrombotic events. This property positions it as a potential therapeutic agent for cardiovascular diseases .

Impact on Vascular Inflammation

- The compound's ability to modulate inflammatory responses within blood vessels suggests it could be beneficial in treating conditions such as atherosclerosis and hypertension .

Data Table: Summary of Applications

属性

IUPAC Name |

(5Z,8Z,11Z,13E,15S,17Z)-15-hydroperoxyicosa-5,8,11,13,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h3-5,8-11,13-14,17,19,23H,2,6-7,12,15-16,18H2,1H3,(H,21,22)/b5-4-,10-8-,11-9-,13-3-,17-14+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMFSFWYWZLDKP-DBVSHIMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101348024 | |

| Record name | (5Z,8Z,11Z,13E,15S,17Z)-15-Hydroperoxy-5,8,11,13,17-icosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125992-60-1 | |

| Record name | (5Z,8Z,11Z,13E,15S,17Z)-15-Hydroperoxy-5,8,11,13,17-icosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。